N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride
Overview
Description
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O4S and its molecular weight is 281.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Versatile Synthesis of Secondary Amines
Nitrobenzenesulfonamides, including derivatives similar to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, are used in the synthesis of secondary amines. These compounds undergo smooth alkylation, yielding N-alkylated sulfonamides in nearly quantitative yields. The sulfonamides can be deprotected to give secondary amines in high yields, showcasing their versatility in amine synthesis (Fukuyama et al., 1995).
Pro-apoptotic Effects in Cancer Research
Certain sulfonamide derivatives, closely related to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines by inducing mRNA expression of pro-apoptotic genes and activating p38/ERK phosphorylation (Cumaoğlu et al., 2015).
Hypoxic Cell Selective Cytotoxic Agents
Research has explored basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. These compounds, including analogs of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, have shown preferential toxicity to hypoxic carcinoma cells in vitro without affecting aerobic cells, highlighting their potential in targeted cancer therapy (Saari et al., 1991).
Properties
IUPAC Name |
N-(2-aminoethyl)-2-nitrobenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13;/h1-4,10H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWOSYWRSUZSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693704 | |
Record name | N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92504-03-5 | |
Record name | N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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